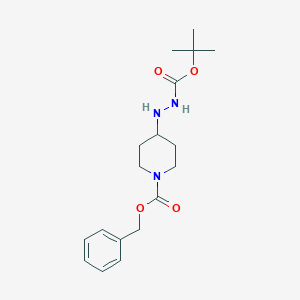

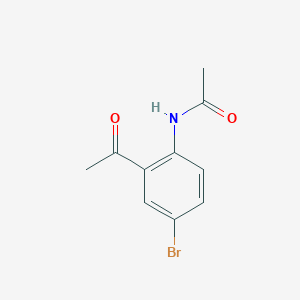

![molecular formula C17H23N3O2 B112488 1-Boc-4-[(4-氰基苯基)氨基]-哌啶 CAS No. 333986-52-0](/img/structure/B112488.png)

1-Boc-4-[(4-氰基苯基)氨基]-哌啶

描述

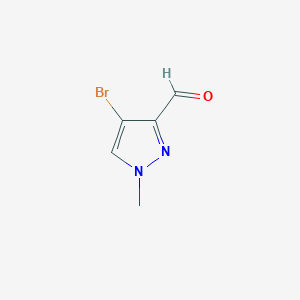

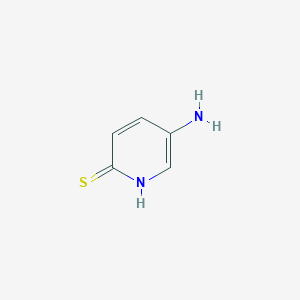

1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a compound with the molecular formula C17H23N3O2 . It is also known as tert-butyl 4-(4-cyanoanilino)-1-piperidinecarboxylate .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, like 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The InChI code for 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 . The molecular weight of the compound is 301.39 .Chemical Reactions Analysis

The Boc group in 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.39 . It is stored at a temperature of 28°C .科学研究应用

Pharmaceutical Synthesis

“1-Boc-4-[(4-cyanophenyl)amino]-piperidine” is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is amenable to further chemical modifications, making it a versatile building block for the development of new drugs. For instance, it can be used to create inhibitors targeting specific proteins involved in disease pathways .

Agrochemical Development

In the agrochemical industry, this compound serves as a precursor in the synthesis of pesticides and herbicides. Its ability to easily react with other substances allows for the creation of compounds that can protect crops from pests and diseases, contributing to enhanced agricultural productivity .

Material Science

Within material science, “1-Boc-4-[(4-cyanophenyl)amino]-piperidine” can be utilized in the creation of novel materials with specific properties, such as increased durability or enhanced conductivity. Its chemical properties can be exploited to synthesize polymers or coatings with desired features .

Chemical Synthesis

This compound is extensively used in chemical synthesis as a reagent or catalyst. It can participate in various chemical reactions, leading to the formation of a wide array of chemical entities. Its use in synthetic chemistry underlines its importance in the development of new synthetic methodologies .

Analytical Chemistry

In analytical chemistry, “1-Boc-4-[(4-cyanophenyl)amino]-piperidine” can be used as a standard or reference compound in chromatography, mass spectrometry, or spectroscopy. It helps in the identification and quantification of substances within complex mixtures .

Biochemistry Research

The compound finds applications in biochemistry research where it may be used to study enzyme-substrate interactions or to develop assays for biological activity. Its structural features allow it to mimic certain biological molecules, aiding in the understanding of biological processes .

属性

IUPAC Name |

tert-butyl 4-(4-cyanoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIWINONAYEREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-[(4-cyanophenyl)amino]-piperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

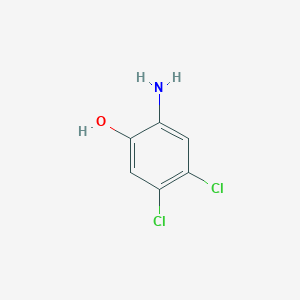

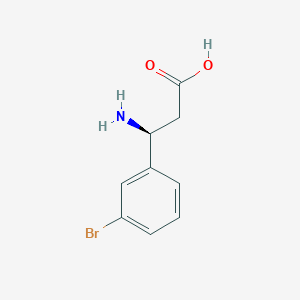

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)